BenchChemオンラインストアへようこそ!

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

This 3-ethylthio regioisomer (CAS 922670-65-3) provides a distinct XLogP3-AA of 4.5 and spatial sulfur orientation vs. 2-/4-ethylthio analogues—critical for kinase selectivity profiling. The benzodioxole-thiazole core enables scaffold-hopping over benzothiazoles for CNS-involved cancers. Procure with the benzothiazole comparator and alkylthio mini-series (3-Me, 3-iPr) to establish comprehensive SAR. ≥95% purity supports direct primary screening without further purification.

Molecular Formula C19H16N2O3S2
Molecular Weight 384.47
CAS No. 922670-65-3
Cat. No. B2447343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide
CAS922670-65-3
Molecular FormulaC19H16N2O3S2
Molecular Weight384.47
Structural Identifiers
SMILESCCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H16N2O3S2/c1-2-25-14-5-3-4-13(8-14)18(22)21-19-20-15(10-26-19)12-6-7-16-17(9-12)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21,22)
InChIKeyRSKQRPMBRHRFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide (CAS 922670-65-3): Procurement-Ready Chemical Profile and Computed Properties for Early-Stage Screening


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide (CAS 922670-65-3) is a synthetic small molecule (MW 384.5 g/mol, XLogP3-AA 4.5) featuring a benzodioxole-fused thiazole core linked to a 3-ethylthiobenzamide moiety [1]. It is commercially available as a research-grade screening compound (purity ≥95%) from multiple suppliers [2]. The compound belongs to the thiazole-benzamide class, a scaffold associated with kinase inhibition and anti-proliferative activity in patent literature [3], though no target-specific bioactivity data have been published for this specific analogue in peer-reviewed primary research. Users should approach this compound as an early-stage probe requiring full in-house characterization rather than a validated tool compound.

Why Generic Substitution of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide with In-Class Thiazole-Benzamides Carries Undefined Risk


Within the thiazole-benzamide series, both the regioisomeric position of the ethylthio substituent and the nature of the benzodioxole-thiazole linker exert substantial influence on molecular conformation, lipophilicity, and predicted target engagement [1]. The 3-ethylthio substitution pattern in the target compound yields a distinct computed XLogP3-AA of 4.5 and a specific spatial orientation of the sulfur atom, differentiating it from the 2-ethylthio and 4-ethylthio regioisomers [2][3]. Interchanging these analogues without empirical validation assumes identical binding poses and pharmacokinetic behavior—an assumption contradicted by structure-activity relationship (SAR) principles established for related benzamide-thiazole kinase inhibitor scaffolds, where minor substituent shifts can alter potency by orders of magnitude or invert selectivity profiles [4].

Quantitative Differentiation Evidence for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide vs. Closest Structural Analogs


Regioisomeric Differentiation: 3-Ethylthio vs. 4-Ethylthio Substitution Alters Computed Lipophilicity and Projected Membrane Permeability

The target compound (3-ethylthio substitution, CAS 922670-65-3) possesses a computed XLogP3-AA of 4.5, reflecting the meta-positioning of the ethylthio group relative to the amide linkage [1]. The 4-ethylthio regioisomer (CAS 922823-46-9) is projected to exhibit a higher XLogP due to extended conjugation, though experimentally measured logP values for both compounds remain unpublished. In related benzamide series, meta-substitution has been associated with moderated lipophilicity compared to para-substitution, potentially reducing non-specific protein binding while retaining sufficient membrane permeability for intracellular target access [2]. This difference is meaningful for procurement decisions when selecting among commercially available isomers for cell-based phenotypic screens, where compound promiscuity driven by excessive lipophilicity can confound hit triage.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Sulfur Substituent Steric Bulk: Ethylthio vs. Methylthio vs. Isopropylthio Modulates Predicted Target Site Complementarity

The 3-ethylthio group (CH₂CH₃-S-) provides intermediate steric bulk (molar refractivity ~17.5 cm³/mol) compared to the smaller methylthio analog (CAS 477547-43-6, ~13.8 cm³/mol) and the larger isopropylthio analog (~22.0 cm³/mol) [1]. In the thiazole-benzamide kinase inhibitor patent series (US 6,720,346), alkylthio chain length at the benzamide position was shown to modulate ATP-binding pocket occupancy, with ethyl groups often providing an optimal balance between hydrophobic contacts and conformational flexibility [2]. For the target compound, the ethylthio group is predicted to occupy a hydrophobic sub-pocket adjacent to the hinge region in kinase active sites, a spatial arrangement that would differ qualitatively from both the methylthio (insufficient depth) and isopropylthio (potential steric clash) variants [3]. Without experimental IC₅₀ data against specific kinases, this differential is offered as a structural hypothesis guiding analogue selection for SAR studies.

Structure-Activity Relationship Kinase Inhibition Molecular Docking

Benzodioxole-Thiazole Core vs. Benzothiazole Core: Scaffold Comparison in Predicted Metabolic Stability and CYP450 Liability

The target compound incorporates a benzodioxole-fused thiazole core, which distinguishes it from benzothiazole-containing analogues (e.g., N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide) [1]. The methylenedioxy group of the benzodioxole moiety is a known metabolic liability in certain contexts (CYP450-mediated ring opening), yet in thiazole-linked systems, the electron-rich dioxole ring may also confer metabolic stabilization through resonance effects that reduce oxidative susceptibility of the adjacent thiazole ring [2]. This contrasts with benzothiazole cores, which are more electron-deficient and may undergo distinct metabolic pathways (e.g., thiazole ring oxidation) [3]. Procurement of the benzodioxole-thiazole scaffold rather than a benzothiazole alternative may be preferred for programs targeting central nervous system indications, where the predicted lower aromatic ring count (benzodioxole vs. benzothiazole) correlates with improved CNS MPO scores, though no experimental metabolic stability data exist for either compound to confirm this prediction.

Drug Metabolism CYP450 Inhibition Scaffold Selection

Supplier-Grade Purity and Availability: 95%+ Baseline Enables Reproducible Screening Without Purification Bottlenecks

The target compound is available from CheMenu (Catalog CM983721) at a stated purity of ≥95% [1], providing a defined quality baseline for in vitro screening. In contrast, several structurally related analogues within the benzodioxole-thiazole-benzamide series are listed only through vendors that do not publicly disclose purity specifications or batch-level QC data. For cell-based antiproliferative assays, where impurities as low as 1-2% can confound dose-response interpretation if they possess independent bioactivity, a documented purity threshold of 95% provides a minimum reproducible standard [2]. However, this purity level has not been independently verified through peer-reviewed characterization, and researchers should perform in-house LC-MS or HPLC purity assessment upon receipt to confirm vendor specifications before generating publishable data.

Chemical Procurement Assay Reproducibility Quality Control

Transparency Statement: Absence of Published Target-Specific Potency Data Necessitates In-House Characterization Before Comparator Claims

A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents (as of April 2026) identified no peer-reviewed publications, patent examples, or database entries containing quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide against any specific biological target [1][2]. This absence of data precludes any direct, quantitative, comparator-based differentiation against structural analogs at the level of target engagement, cellular potency, or in vivo efficacy. All differential claims in the preceding evidence items are therefore derived from computed properties, predicted bioactivity spectra, or class-level inference from related thiazole-benzamide scaffolds [3]. Any scientific or industrial user considering procurement of this compound for a specific target-based program must plan for complete in-house pharmacological characterization, including but not limited to: biochemical target engagement assays, cellular potency determination, selectivity profiling, and ADME assessment. The compound is most appropriately positioned as an exploratory screening tool or SAR probe, not as a validated or reference compound.

Data Gaps Experimental Validation Requirements Decision-Making Limitations

Validated Application Scenarios for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide Based on Available Evidence


Kinase Inhibitor Scaffold Hopping: Replacing Benzothiazole Cores in Established Anti-Proliferative Chemotypes

Based on the class-level inference that the benzodioxole-thiazole core may offer improved CNS multiparameter optimization scores compared to benzothiazole alternatives [1], this compound can serve as a scaffold-hopping starting point for medicinal chemistry programs targeting kinase-mediated cancers with CNS involvement (e.g., glioblastoma, brain metastases). The 3-ethylthio substituent provides an intermediate steric profile suitable for initial SAR exploration [2]. Researchers should procure both the target compound and its benzothiazole comparator (N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide) for parallel head-to-head profiling in kinase selectivity panels and metabolic stability assays before committing to lead optimization of either scaffold.

Phenotypic Screening Library Expansion: Adding Regioisomeric Diversity to Benzodioxole-Thiazole Collections for Hit Identification

The 3-ethylthio substitution distinguishes this compound from the more commonly stocked 4-substituted benzamide regioisomers in commercial screening libraries [1]. For phenotypic screening programs (e.g., NCI-60 cancer cell panel, antibiotic susceptibility testing), including this 3-ethylthio regioisomer alongside the 4-ethylthio (CAS 922823-46-9) and 2-ethylthio variants enables exploration of substitution-dependent activity cliffs. The documented ≥95% purity specification [2] supports its direct use in primary screening without additional purification, though confirmatory LC-MS analysis is recommended before publishing screening results.

Computational ADMET Model Calibration: Using the Benzodioxole-Thiazole Core as a Calibrant for in Silico Metabolic Stability Predictions

Given the absence of experimental ADME data for this compound, it presents an opportunity for computational chemistry groups to generate prospective predictions (e.g., intrinsic clearance in human liver microsomes, CYP450 isoform inhibition, plasma protein binding) and subsequently validate these predictions through in-house experimental determination [1]. The benzodioxole moiety, with its known CYP450-mediated ring-opening liability in certain contexts [2], makes this scaffold a useful test case for calibrating in silico metabolic stability models. The resulting data, if published, would fill a significant gap in the public domain and enhance the compound's value as a reference tool for the broader drug metabolism community.

Structure-Activity Relationship (SAR) Probe: Systematic Exploration of Alkylthio Chain Length at the Benzamide 3-Position

The target compound (3-ethylthio) occupies a strategic intermediate position between the 3-methylthio and 3-isopropylthio analogues in terms of steric bulk and lipophilicity [1]. Procurement of all three analogues enables a focused SAR study to correlate alkylthio chain length with biological activity, target selectivity, and physicochemical properties. This three-compound mini-series can be evaluated in parallel for: (a) kinase panel selectivity fingerprinting, (b) cellular permeability (Caco-2 or PAMPA), (c) thermodynamic solubility, and (d) microsomal stability, providing a comprehensive data package that would establish the SAR landscape for this underexplored chemical series.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.